molecular formula C5H5Br2NO B13929380 5-Bromo-4-(bromomethyl)-2-methyloxazole

5-Bromo-4-(bromomethyl)-2-methyloxazole

Cat. No.: B13929380
M. Wt: 254.91 g/mol
InChI Key: DCEQHMFAIQPUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-(bromomethyl)-2-methyloxazole is a brominated heterocyclic compound with the molecular formula C5H5Br2NO It is characterized by the presence of a bromomethyl group and a bromine atom attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(bromomethyl)-2-methyloxazole typically involves the bromination of 2-methyloxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(bromomethyl)-2-methyloxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated oxazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives of oxazole.

    Oxidation: Formation of oxazole derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of partially or fully de-brominated oxazole derivatives.

Scientific Research Applications

5-Bromo-4-(bromomethyl)-2-methyloxazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(bromomethyl)-2-methyloxazole involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(chloromethyl)-2-methyloxazole
  • 5-Bromo-4-(iodomethyl)-2-methyloxazole
  • 4-(Bromomethyl)-2-methyloxazole

Uniqueness

5-Bromo-4-(bromomethyl)-2-methyloxazole is unique due to the presence of two bromine atoms, which confer distinct reactivity patterns compared to its analogs. The dual bromination allows for selective functionalization and the formation of diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C5H5Br2NO

Molecular Weight

254.91 g/mol

IUPAC Name

5-bromo-4-(bromomethyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C5H5Br2NO/c1-3-8-4(2-6)5(7)9-3/h2H2,1H3

InChI Key

DCEQHMFAIQPUAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)Br)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.